2-(3-Nitrobenzoylamino)benzoic acid
Overview
Description
2-(3-Nitrobenzoylamino)benzoic acid is an organic compound with the chemical formula C14H10N2O5 It is a derivative of benzoic acid, featuring a nitro group and a benzoylamino group attached to the benzene ring
Mechanism of Action
Target of Action
It is known that similar compounds target theGlycogen phosphorylase, muscle form in humans . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose for energy production.
Mode of Action
It is likely that the compound interacts with its target enzyme, possibly inhibiting its function
Biochemical Pathways
For instance, chorismate, a precursor for the biosynthesis of salicylic acid and other benzoic acid derivatives, is formed by the isomerization of chorismate by isochorismate synthase .
Pharmacokinetics
Similar compounds have been shown to stimulate a significant increase in extracellular atp levels within minutes of exposure This suggests that these compounds may be rapidly absorbed and distributed within the body
Result of Action
Similar 2-amino benzoic acid derivatives have been found to exhibit antimicrobial activity, suggesting that they may have bacteriostatic and fungistatic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrobenzoylamino)benzoic acid typically involves the nitration of benzoic acid derivatives followed by amide formation. One common method includes the nitration of methyl benzoate to form methyl 3-nitrobenzoate, which is then hydrolyzed to produce 3-nitrobenzoic acid . The 3-nitrobenzoic acid is then reacted with 2-aminobenzoic acid under suitable conditions to form this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amide formation processes. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrobenzoylamino)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 2-(3-Aminobenzoylamino)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3-nitrobenzoic acid and 2-aminobenzoic acid.
Scientific Research Applications
2-(3-Nitrobenzoylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzoic acid
- 3-Nitrobenzoic acid
- 4-Nitrobenzoic acid
- 2-(4-Nitrobenzoylamino)benzoic acid
Uniqueness
2-(3-Nitrobenzoylamino)benzoic acid is unique due to the specific positioning of the nitro and benzoylamino groups on the benzene ring. This structural arrangement imparts distinct chemical and biological properties compared to other nitrobenzoic acid derivatives .
Properties
IUPAC Name |
2-[(3-nitrobenzoyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(9-4-3-5-10(8-9)16(20)21)15-12-7-2-1-6-11(12)14(18)19/h1-8H,(H,15,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHCYFWDTBUCLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353653 | |
Record name | 2-(3-Nitrobenzoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60498-41-1 | |
Record name | 2-(3-Nitrobenzoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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